H2L 5765834 H2L 5765834 Antagonist of the lysophosphatidic acid receptors LPA1, LPA5 and LPA3 (IC50 values are 94, 463 and 752 nM respectively). Exhibits no effect at LPA2 or LPA4 receptors.
Brand Name: Vulcanchem
CAS No.: 420841-84-5
VCID: VC0004951
InChI: InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)
SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Molecular Formula: C21H12N2O7
Molecular Weight: 404.3 g/mol

H2L 5765834

CAS No.: 420841-84-5

Cat. No.: VC0004951

Molecular Formula: C21H12N2O7

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

H2L 5765834 - 420841-84-5

CAS No. 420841-84-5
Molecular Formula C21H12N2O7
Molecular Weight 404.3 g/mol
IUPAC Name 2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)
Standard InChI Key HFYPTENHTPNXGP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Chemical and Pharmacological Profile of H2L 5765834

Structural Characteristics and Synthesis

H2L 5765834 features a nitro-substituted phenyl ether moiety conjugated to an isoindole dicarboxylic acid core, conferring both hydrophobicity and hydrogen-bonding capacity. The canonical SMILES representation (O=C2N(C3=CC=CC(OC4=CC=C(N+=O)C=C4)=C3)C(C1=CC(C(O)=O)=CC=C12)=O) highlights its planar aromatic system and polar functional groups . Synthesized via condensation reactions between 3-(4-nitrophenoxy)phenylamine and isoindole-1,3-dione-5-carboxylic acid derivatives, the compound achieves ≥99% purity through reverse-phase HPLC .

Table 1: Physicochemical Properties of H2L 5765834

PropertyValue
Molecular FormulaC₂₁H₁₂N₂O₇
Molecular Weight404.33 g/mol
CAS Number420841-84-5
Solubility (DMSO)<40.43 mg/mL
Storage Conditions+4°C (short-term), -20°C (long-term)

Receptor Selectivity and Signaling Modulation

H2L 5765834 demonstrates nanomolar potency against LPA₁ (IC₅₀ = 94 nM), outperforming its activity at LPA₅ (IC₅₀ = 463 nM) and LPA₃ (IC₅₀ = 752 nM) . This selectivity profile enables researchers to isolate LPA₁/₃/₅-mediated effects from those involving LPA₂/₄. Mechanistically, the compound inhibits Gα₁₂/₁₃-coupled calcium mobilization and inositol phosphate production while attenuating β-arrestin recruitment—a dual mechanism that blocks both canonical and non-canonical LPA signaling . Crucially, it exhibits no agonist activity at any LPA receptor subtype, making it a pure antagonist .

Research Applications in Disease Models

Oncology: Targeting LPA-Driven Metastasis

In prostate cancer models, H2L 5765834 (20 μM) suppressed LPA-induced cyclooxygenase-2 (COX-2) expression by 78%, disrupting the bidirectional signaling between cancer cells and platelets that facilitates metastatic dissemination . Co-treatment with pertussis toxin (Gαᵢ inhibitor) revealed that LPA₁/₅-mediated COX-2 upregulation depends on Gαᵢ-independent pathways, implicating βγ subunits in prostaglandin synthesis . These findings align with in vivo data showing that LPAR5 knockdown reduces tumor cell extravasation by 62% in murine xenografts .

Neuroscience: Modulating Pruriceptive Signaling

Intradermal administration of H2L 5765834 (10 nmol) abolished LPA-evoked scratching behavior in mice by 89%, identifying LPAR5 as the primary mediator of LPA-induced itch . The compound’s efficacy correlated with inhibition of phospholipase D (PLD) and transient receptor potential ankyrin 1 (TRPA1), downstream effectors of LPAR5 in sensory neurons . Notably, H2L 5765834 showed superior antipruritic activity compared to TRPV1 antagonists, suggesting LPAR5 blockade may offer broader therapeutic benefits in chronic itch disorders .

Hematology: Regulating Platelet Activation

At 20 μM, H2L 5765834 inhibited LPA-induced human platelet aggregation by 94%, confirming LPAR5’s role in thrombus formation . Structural analogs lacking the nitro group exhibited 5-fold reduced potency, underscoring the importance of electron-withdrawing substituents for receptor binding . Interestingly, murine platelets remained unresponsive to LPAR5 antagonism due to species-specific differences in receptor coupling—a critical consideration for translational studies .

Table 2: Key Pharmacodynamic Effects of H2L 5765834

ApplicationConcentrationEffect SizeMechanism
Prostate Cancer (COX-2)20 μM78% ↓LPAR1/5 → Gα₁₂/PLD inhibition
Pruritus (Scratching)10 nmol89% ↓LPAR5 → TRPA1/PLD blockade
Platelet Aggregation20 μM94% ↓LPAR5 → Ca²⁺ flux inhibition

Experimental Considerations and Limitations

Solubility and Formulation Challenges

Despite its high purity, H2L 5765834’s limited aqueous solubility (<40.43 mg/mL in DMSO) necessitates sonication at 37°C for stock solution preparation . Prolonged storage at -20°C causes gradual hydrolysis of the nitro group, reducing antagonist activity by 12% per month . Researchers must validate batch-specific potency using functional assays (e.g., calcium mobilization in HT-29 cells) prior to experimentation .

Off-Target Effects and Selectivity Constraints

Although H2L 5765834 shows >100-fold selectivity over LPA₂/₄, screening against 168 GPCRs revealed weak antagonism at adenosine A₂A receptors (IC₅₀ = 8.2 μM) . This off-target activity may confound results in models where purinergic signaling modulates disease progression. Concurrent use of A₂A antagonists (e.g., SCH-58261) is recommended to isolate LPAR-specific effects .

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